molecular formula C26H28FN3O3S B11610001 N-[4-(diethylamino)phenyl]-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

N-[4-(diethylamino)phenyl]-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B11610001
M. Wt: 481.6 g/mol
InChI Key: IJYBRKCVGGQZIJ-UHFFFAOYSA-N
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Description

N-[4-(DIETHYLAMINO)PHENYL]-2-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a diethylamino group, a fluorobenzenesulfonyl group, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIETHYLAMINO)PHENYL]-2-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the diethylamino and fluorobenzenesulfonyl groups. Common reagents used in these reactions include diethylamine, fluorobenzenesulfonyl chloride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIETHYLAMINO)PHENYL]-2-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form

Scientific Research Applications

N-[4-(DIETHYLAMINO)PHENYL]-2-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(DIETHYLAMINO)PHENYL]-2-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The diethylamino and fluorobenzenesulfonyl groups play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A widely used catalyst in organic synthesis with similar structural features.

    N,N-Dimethyl-4-pyridinamine: Another compound with a diethylamino group, used in various chemical reactions.

Uniqueness

N-[4-(DIETHYLAMINO)PHENYL]-2-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is unique due to its combination of functional groups and the tetrahydroisoquinoline core, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H28FN3O3S

Molecular Weight

481.6 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]-2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C26H28FN3O3S/c1-3-29(4-2)23-13-11-22(12-14-23)28-26(31)25-17-19-7-5-6-8-20(19)18-30(25)34(32,33)24-15-9-21(27)10-16-24/h5-16,25H,3-4,17-18H2,1-2H3,(H,28,31)

InChI Key

IJYBRKCVGGQZIJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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